p-(Dimethylamino)benzaldehyde oxime

Catalog No.
S1920362
CAS No.
2929-84-2
M.F
C9H12N2O
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-(Dimethylamino)benzaldehyde oxime

CAS Number

2929-84-2

Product Name

p-(Dimethylamino)benzaldehyde oxime

IUPAC Name

(NE)-N-[[4-(dimethylamino)phenyl]methylidene]hydroxylamine

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C9H12N2O/c1-11(2)9-5-3-8(4-6-9)7-10-12/h3-7,12H,1-2H3/b10-7+

InChI Key

UJYKADYTQMVUAG-JXMROGBWSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=NO

Solubility

24.6 [ug/mL]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NO

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/O

Use in Photochemistry

Scientific Field: Photochemistry

Summary of Application: p-(Dimethylamino)benzaldehyde oxime might be involved in the photochemical reactions of p-substituted benzanilides . These reactions are important for understanding the effects of solvents and substituents on product distribution, chemical yields, and the rate of formation of certain derivatives .

Results or Outcomes: The results of these studies can help quantify the effects of substituents and solvents on the photochemical reactions of p-substituted benzanilides .

Use in Ehrlich’s Reagent

Scientific Field: Biochemistry

Summary of Application: p-(Dimethylamino)benzaldehyde, a related compound, is used in Ehrlich’s reagent to test for indoles . It’s possible that the oxime derivative could have similar applications.

Methods of Application: Ehrlich’s reagent, which contains p-dimethylaminobenzaldehyde, undergoes electrophilic substitution under acidic conditions . The reagent reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct .

Results or Outcomes: The formation of a blue-colored adduct indicates the presence of indole alkaloids .

Use in Bioorthogonal Conjugation

Scientific Field: Bioconjugation Chemistry

Summary of Application: Oxime ligation is a valuable bioorthogonal conjugation reaction .

Results or Outcomes: The results of these studies can help expand the scope of the oxime ligation, making it a more versatile tool in bioconjugation chemistry .

Use in Covalent Adaptable Networks (CANs)

Scientific Field: Polymer Chemistry

Summary of Application: Oxime chemistry, including potentially p-(Dimethylamino)benzaldehyde oxime, has been used in the creation of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .

Results or Outcomes: The results of these studies can help improve the dynamic properties of CANs and expand the possibilities for their use .

p-(Dimethylamino)benzaldehyde oxime is an organic compound characterized by the formula C₉H₁₂N₂O. It features a dimethylamino group attached to a benzaldehyde moiety, with an oxime functional group (-C=N-OH) derived from the reaction of hydroxylamine with p-(dimethylamino)benzaldehyde. This compound is notable for its potential applications in organic synthesis and as a reagent in various

There is no current research available on the specific mechanism of action of PDBA in biological systems.

  • Limited information exists on the specific hazards of PDBA. However, considering its functional groups, it is advisable to handle it with caution due to potential:
    • Skin and eye irritation: The aldofoxime group might exhibit irritant properties [].
    • Respiratory irritation: Inhalation of dust particles may cause irritation [].

  • Beckmann Rearrangement: This reaction transforms oximes into amides, which can be catalyzed by acids or bases. This rearrangement is crucial for synthesizing various nitrogen-containing compounds .
  • Reduction Reactions: The oxime group can be reduced to form amines, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride .
  • Nucleophilic Addition: The carbon atom of the oxime can act as an electrophile, allowing for nucleophilic addition reactions, which can lead to the formation of more complex organic molecules .

While specific biological activities of p-(dimethylamino)benzaldehyde oxime are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of benzaldehyde are known for their antimicrobial and antifungal activities. Additionally, the presence of the dimethylamino group may enhance interactions with biological targets due to its electron-donating properties.

The synthesis of p-(dimethylamino)benzaldehyde oxime typically involves the following steps:

  • Formation of p-(Dimethylamino)benzaldehyde: This can be achieved through the reaction of para-nitrotoluene with formaldehyde in the presence of hydrochloric acid.
  • Oximation: The aldehyde is then reacted with hydroxylamine hydrochloride in an alcoholic medium (often ethanol), typically under reflux conditions:
    • Reaction Conditions: 1 mmol of p-(dimethylamino)benzaldehyde is mixed with 1.5 mmol of hydroxylamine and 0.5 mL of pyridine, heated at 70-80 °C for several hours until crystallization occurs .

p-(Dimethylamino)benzaldehyde oxime has various applications in chemical research and industry:

  • Reagent in Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Analytical Chemistry: The compound can be utilized in spectrophotometric assays due to its ability to form colored complexes with certain analytes .
  • Research

Interaction studies involving p-(dimethylamino)benzaldehyde oxime focus on its reactivity with various nucleophiles and electrophiles. The unique structure allows it to participate in diverse chemical transformations, making it a valuable compound for exploring reaction pathways involving nitrogen-containing functional groups.

Several compounds share structural features with p-(dimethylamino)benzaldehyde oxime. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
p-DimethylaminobenzaldehydeContains a dimethylamino group and aldehydeUsed as a reagent in Ehrlich's test for indoles
Benzaldehyde oximeSimple oxime structure without amine groupLess reactive than p-(dimethylamino)benzaldehyde oxime
4-Chlorobenzaldehyde oximeChlorine substituent on benzene ringExhibits different reactivity patterns due to electronegative chlorine
4-Methoxybenzaldehyde oximeMethoxy substituent on benzene ringProvides different solubility and reactivity characteristics

p-(Dimethylamino)benzaldehyde oxime stands out due to its enhanced nucleophilicity and potential biological activity stemming from the dimethylamino group, which influences its reactivity compared to simpler analogs.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2929-84-2

Wikipedia

(NE)-N-[[4-(dimethylamino)phenyl]methylidene]hydroxylamine

Dates

Modify: 2023-08-16

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